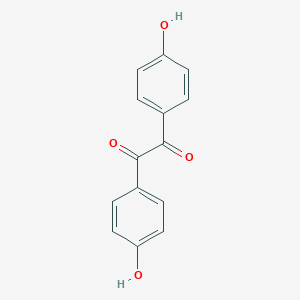

![molecular formula C7H7N3 B037200 6-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1211586-99-0](/img/structure/B37200.png)

6-Methyl-1H-pyrazolo[4,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

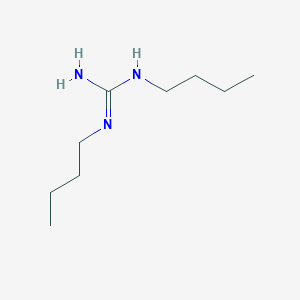

“6-Methyl-1H-pyrazolo[4,3-b]pyridine” is a heterocyclic compound . It is a derivative of pyrazolopyridine, which is a family of compounds that have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “6-Methyl-1H-pyrazolo[4,3-b]pyridine”, has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .

Molecular Structure Analysis

The molecular structure of “6-Methyl-1H-pyrazolo[4,3-b]pyridine” has been analyzed in several studies . It is a bicyclic heterocyclic compound and can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

Chemical reactions involving “6-Methyl-1H-pyrazolo[4,3-b]pyridine” have been reported in the literature . For example, one study reported a ring opening followed by ring closure reactions .

Aplicaciones Científicas De Investigación

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . They have been used in the synthesis of various drugs and have shown significant biological activity .

Synthesis Methods

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been a topic of interest in recent years . Various synthetic strategies and approaches have been developed, and these methods are systematized according to the method to assemble the pyrazolopyridine system .

PPARα Activation

1H-pyrazolo[3,4-b]pyridine has been used as a skeleton for PPARα agonists . The activation of PPARα has been linked to the regulation of lipid and glucose metabolism, adipogenesis, and inflammation .

Drug Development

The pyrazolopyridine scaffold, which includes 1H-pyrazolo[3,4-b]pyridine, has been incorporated into FDA-approved drugs such as cartazolate, tracazolate, and etazolate . These compounds are medicinally important due to their ease of combinatorial library synthesis, adherence to the Lipinski rule, and favorable ADMET properties .

New Synthetic Strategies

New strategies have been developed to synthesize pyrazolopyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . This research highlights the use of α,β-unsaturated compounds in reactions with N-nucleophiles .

Mecanismo De Acción

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 6-methyl-1h-pyrazolo[4,3-b]pyridine belongs, have been extensively studied . They have been found to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .

Mode of Action

It’s worth noting that compounds with a pyrazolo[3,4-b]pyridine scaffold have shown significant inhibitory activity in various biological assays .

Biochemical Pathways

Compounds with a similar pyrazolo[3,4-b]pyridine structure have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds containing a pyrazolo[3,4-b]pyridine scaffold have demonstrated significant anticancer activity against various tumor cell lines .

Propiedades

IUPAC Name |

6-methyl-1H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJHZWDXMYTOIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrazolo[4,3-b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

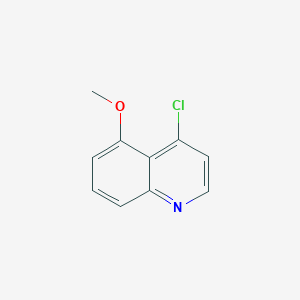

![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

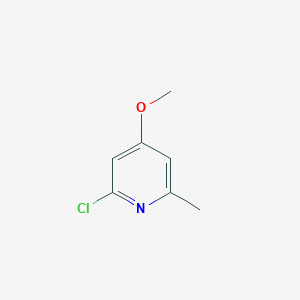

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)